2-[(2Z)-3-methyl-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-(2-nitrophenyl)acetamide
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Overview
Description
2-[3-METHYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YL]-N-(2-NITROPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-METHYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YL]-N-(2-NITROPHENYL)ACETAMIDE typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[3-METHYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YL]-N-(2-NITROPHENYL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
2-[3-METHYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YL]-N-(2-NITROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Mechanism of Action
The mechanism of action of 2-[3-METHYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YL]-N-(2-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound’s thiazolidinone core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-3,4-dihydroquinazoline-5-carbohydrazide: Another thiazolidinone derivative with similar biological activities.
2-Methylidene-1,3-thiazolidin-4-one: A precursor in the synthesis of the target compound with similar structural features.
Uniqueness
2-[3-METHYL-4-OXO-2-(PHENYLIMINO)-1,3-THIAZOLAN-5-YL]-N-(2-NITROPHENYL)ACETAMIDE is unique due to its specific substitution pattern and the presence of both nitro and phenylimino groups
Properties
Molecular Formula |
C18H16N4O4S |
---|---|
Molecular Weight |
384.4 g/mol |
IUPAC Name |
2-(3-methyl-4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)-N-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C18H16N4O4S/c1-21-17(24)15(27-18(21)19-12-7-3-2-4-8-12)11-16(23)20-13-9-5-6-10-14(13)22(25)26/h2-10,15H,11H2,1H3,(H,20,23) |
InChI Key |
FPYSQNSKRMYBBG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(SC1=NC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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